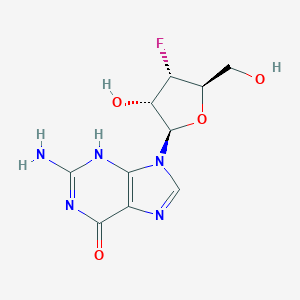

3'-Deoxy-3'-fluoroguanosine

Description

Properties

IUPAC Name |

2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOWHLFGBWKXJC-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154008 | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123402-21-1 | |

| Record name | 3′-Deoxy-3′-fluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123402-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Deoxy-3'-fluoroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Novel Antiviral Agent: A Technical Guide to the Discovery and Synthesis of 3'-Deoxy-3'-fluoroguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the fluorinated nucleoside analogue, 3'-Deoxy-3'-fluoroguanosine. Particular focus is given to its synthesis history, antiviral activity, and the experimental methodologies that have defined its development.

Discovery and Historical Context

The exploration of fluorinated nucleoside analogues as potential therapeutic agents gained significant momentum in the latter half of the 20th century. The introduction of a fluorine atom into the sugar moiety of a nucleoside can dramatically alter its biological activity, often enhancing its metabolic stability and potency as a viral or cancer inhibitor.

While the precise first synthesis of this compound is not as prominently documented as its adenosine counterpart, the foundational work on 3'-deoxy-3'-fluoro-substituted nucleosides emerged from the Rega Institute for Medical Research in Belgium in the late 1980s.[1][2] This period saw the synthesis and initial antiviral evaluations of a range of these compounds, driven by the urgent need for new antiviral therapies.

Initial studies on the antiviral spectrum of this compound revealed a nuanced activity profile. Notably, in studies against the Tick-borne encephalitis virus (TBEV), it did not demonstrate a significant reduction in viral titers.[2] However, this apparent lack of broad-spectrum activity in early screenings did not diminish the importance of this molecule. Instead, it highlighted the specificity of fluorinated nucleosides and paved the way for the investigation of closely related derivatives.

A significant breakthrough in this lineage of compounds came with the development of 3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG). This derivative, where the 2'-hydroxyl group is also removed, exhibited potent activity as a reverse transcriptase inhibitor, with demonstrated efficacy against both the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV).[3] A prodrug of FddG, known as Lagociclovir, has been investigated for its high oral bioavailability and its ability to be converted to the active triphosphate form in vivo.[3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogues has been approached through various chemical strategies, reflecting the evolution of synthetic organic chemistry and the need for efficient and scalable production methods.

Chemo-enzymatic Synthesis

One notable approach involves a chemo-enzymatic strategy. This method leverages the stereoselectivity of enzymes to achieve the desired configuration of the final product. A key intermediate, 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, can be synthesized chemically and then converted to 2',3'-dideoxy-3'-fluoro-β-D-guanosine through an enzymatic reaction catalyzed by purine nucleoside phosphorylase.

Synthesis of 3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG)

Two prominent synthetic routes for FddG have been described:

-

A Six-Step Synthesis from Guanosine: A method has been established to synthesize FddG from the readily available starting material, guanosine, in six steps with an overall yield of 27%.[4] A key step in this synthesis involves a fluorination reaction that proceeds via a bromonium cation intermediate.[4]

-

Concise Synthesis via a Thioanhydronucleoside Intermediate: A more concise route to FddG involves the 3'-α-selective fluorination of an 8,2'-thioanhydronucleoside as the key step.[5] This method is advantageous as it avoids the use of potentially explosive and expensive fluorinating reagents. The subsequent desulfurization of the 3'-α-fluoro-3'-deoxy-8,2'-thioanhydronucleoside is achieved by treatment with Raney Ni in toluene.[5]

Quantitative Data Summary

The antiviral activity of this compound and its derivatives is highly dependent on the specific virus and the modifications to the nucleoside scaffold. The following table summarizes key quantitative data from various studies.

| Compound | Virus Target | Assay System | Endpoint | Value | Reference |

| This compound | TBEV | Cell-based | Activity | No reduction in titer | [2] |

| 3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG) | HIV | Reverse Transcriptase | Activity | Inhibitor | [3] |

| 3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG) | HBV | Reverse Transcriptase | Activity | Potential treatment | [3] |

| 3'-Fluorothymidine triphosphate (FdTTP) | HBV | DNA Polymerase | ID50 | 0.15 µM | [6] |

| 2',3'-Dideoxy-3'-fluorouridine triphosphate | HBV | DNA Polymerase | ID50 | > 25 µM | [6] |

Mechanism of Action: Chain Termination of Viral Polymerase

The primary mechanism of action for this compound, following its intracellular conversion to the triphosphate form, is the termination of viral nucleic acid synthesis. This process is contingent on the viral polymerase recognizing and incorporating the fluorinated nucleotide analogue into the growing DNA or RNA strand.

The key to its function lies in the replacement of the 3'-hydroxyl group with a fluorine atom. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in the nucleic acid chain. Without this hydroxyl group, the polymerase is unable to add the next nucleotide, leading to the termination of chain elongation.

Specifically, this compound 5'-triphosphate has been shown to interact directly with the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as NS5B.[2] This interaction results in the suppression of viral RNA synthesis by preventing the further extension of the replicating viral RNA.[2]

The following diagram illustrates the metabolic activation and mechanism of action of this compound.

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Protocols

The following are outlines of key experimental protocols for the synthesis of 3'-alpha-fluoro-2',3'-dideoxyguanosine (FddG).

Six-Step Synthesis from Guanosine

This protocol provides a general workflow and does not include specific quantities or reaction conditions, which should be optimized based on laboratory settings.

Caption: Workflow for the six-step synthesis of FddG from guanosine.

Key Reagents:

-

Protecting group reagents (e.g., acetic anhydride)

-

Brominating agent

-

Deacetylating agent

-

Fluorinating agent (e.g., Diethylaminosulfur trifluoride - DAST)

-

Deprotection reagents

Synthesis via 3'-α-selective Fluorination of an 8,2'-Thioanhydronucleoside

This method offers a more concise route to FddG.

Caption: Workflow for the synthesis of FddG via a thioanhydronucleoside.

Key Reagents:

-

Thiation reagent

-

Fluorinating agent

-

Raney Nickel (for desulfurization)

Conclusion and Future Directions

This compound and its derivatives, particularly 3'-alpha-fluoro-2',3'-dideoxyguanosine, represent an important class of nucleoside analogues with demonstrated antiviral potential. While the parent compound showed limited broad-spectrum activity in initial screenings, its structural scaffold has provided a valuable platform for the development of more potent and specific inhibitors of viral polymerases. The synthetic routes developed for these compounds have evolved to become more efficient and safer, facilitating further research and development.

Future research in this area will likely focus on the development of novel prodrug strategies to enhance the oral bioavailability and intracellular delivery of the active triphosphate forms of these nucleosides. Furthermore, the continued exploration of fluorinated nucleosides with modifications at other positions of the sugar or base may lead to the discovery of new antiviral agents with improved efficacy and resistance profiles against a range of viral pathogens.

References

- 1. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3'-Fluoro-2',3'-dideoxyguanosine | C10H12FN5O3 | CID 135431817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of hepatitis B virus DNA polymerase by 3'-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of 3'-Deoxy-3'-fluoroguanosine

Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog of the natural purine nucleoside, guanosine. The strategic substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom significantly alters its chemical and biological properties. This modification makes it a subject of interest in medicinal chemistry and drug development, particularly in the fields of virology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2-amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one | |

| Molecular Formula | C₁₀H₁₂FN₅O₄ | |

| Molecular Weight | 285.23 g/mol | |

| CAS Number | 123402-21-1 | |

| Appearance | Solid powder | |

| Purity | Typically >96% | |

| Melting Point | 289-291 °C | |

| Solubility | Soluble in DMSO; Slightly soluble in water, acetonitrile, and methanol | |

| SMILES | O=C1C2=C(N(C=N2)[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)NC(N)=N1 | |

| InChIKey | VDOWHLFGBWKXJC-DXTOWSMRSA-N |

Biological Activity and Mechanism of Action

This compound is classified as a nucleoside analog and antimetabolite. Its mechanism of action is primarily attributed to its ability to interfere with nucleic acid synthesis.

Inhibition of RNA Replication

As a nucleoside analog, this compound can be intracellularly phosphorylated to its triphosphate form by host cell kinases. This triphosphate metabolite can then be recognized by viral RNA-dependent RNA polymerases (RdRp) and incorporated into the growing viral RNA chain. The absence of a 3'-hydroxyl group, replaced by a fluorine atom, prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.

Purine Nucleoside Phosphorylase Inhibition

This compound has also been described as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNP can disrupt purine metabolism, which may contribute to its biological effects.

Antiviral Activity

The antiviral potential of this compound has been investigated, particularly against flaviviruses. In an initial screening against Tick-borne encephalitis virus (TBEV), it demonstrated a protective effect on infected cells.

| Virus | Cell Line | Concentration (µM) | Result | Reference(s) |

| Tick-borne encephalitis virus (TBEV) | PS cells | 25 | 36.1% cell viability of infected cells | |

| Tick-borne encephalitis virus (TBEV) | PS cells | 6.25, 12.5, 25 | Did not reduce viral titers |

It is noteworthy that in the same study, the related compound 3'-Deoxy-3'-fluoroadenosine exhibited potent, low-micromolar antiviral activity against TBEV, Zika virus, and West Nile virus, suggesting that the nature of the purine base plays a critical role in the antiviral efficacy of 3'-deoxy-3'-fluoro nucleosides.

Experimental Protocols

Synthesis of this compound

Antiviral Activity Assay (Cell-Based)

The following is a generalized protocol for assessing the antiviral activity of this compound, adapted from studies on related nucleoside analogs.

-

Cell Culture: Plate susceptible cells (e.g., porcine kidney stable cells (PS) or human brain capillary endothelial cells (HBCA)) in 96-well plates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treatment: Remove the growth medium from the cells and add the compound dilutions. Incubate for 24 hours.

-

Infection: Infect the cells with the virus of interest (e.g., TBEV) at a multiplicity of infection (MOI) of 0.1. Include virus-only and mock-infected controls.

-

Incubation: Incubate the infected plates for a period suitable for the virus replication cycle (e.g., 48-72 hours).

-

Quantification of Antiviral Effect:

-

Plaque Reduction Assay: Collect the supernatant and perform a plaque assay to determine the viral titer. The reduction in plaque forming units (PFU/mL) compared to the virus control indicates antiviral activity.

-

Cell Viability Assay: Assess the inhibition of the viral cytopathic effect (CPE) using a cell viability reagent (e.g., MTS or resazurin). The increase in cell viability compared to the virus control indicates antiviral activity.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves to determine the compound's potency and selectivity index (SI = CC₅₀/EC₅₀).

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

The following is a general protocol for an in vitro PNP inhibition assay.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Assay Components: In a microplate well, combine the reaction buffer, a known concentration of a PNP substrate (e.g., inosine), and the PNP enzyme (e.g., from E. coli).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a control with no inhibitor.

-

Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., room temperature) for a specific time (e.g., 1 minute).

-

Detection: Monitor the rate of the reaction. This can be done by measuring the decrease in the substrate concentration or the increase in the product concentration (e.g., hypoxanthine) over time, often using spectrophotometry or HPLC.

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC₅₀ value, which is the concentration of this compound required to inhibit PNP activity by 50%.

Conclusion

This compound is a synthetically accessible nucleoside analog with the potential to interfere with viral replication and purine metabolism. While its antiviral activity appears to be less potent than its adenosine counterpart, it remains a valuable tool for studying the structure-activity relationships of nucleoside analogs and as a potential scaffold for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the further investigation of its biological properties.

In-Depth Technical Guide: The Core Mechanism of Action of 3'-Deoxy-3'-fluoroguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analogue that has demonstrated notable antiviral activity, particularly against Hepatitis C virus (HCV). Its mechanism of action is centered on the inhibition of viral RNA synthesis. Following intracellular phosphorylation to its active triphosphate form, this compound 5'-triphosphate acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase (RdRp). The substitution of the 3'-hydroxyl group on the ribose sugar with a fluorine atom is the key structural modification that prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the nascent viral RNA chain. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and relevant experimental methodologies for the study of this compound.

Introduction

Nucleoside analogues represent a cornerstone of antiviral therapy. These molecules are designed to mimic naturally occurring nucleosides and, upon intracellular activation, interfere with the replication of viral genetic material. This compound belongs to this class of compounds, characterized by a modification at the 3' position of the ribose moiety. This modification is critical to its function as an inhibitor of viral replication. While its activity spectrum is a subject of ongoing research, its potent inhibition of the HCV NS5B polymerase highlights its potential as a therapeutic agent. This guide will delve into the core mechanisms that underpin the antiviral effects of this compound.

The Underlying Mechanism of Action

The antiviral activity of this compound is a multi-step process that begins with its uptake into the host cell and culminates in the termination of viral RNA synthesis.

Intracellular Phosphorylation: The Activation Cascade

Like most nucleoside analogues, this compound is a prodrug that requires activation through phosphorylation. This process is carried out by host cell kinases. The initial phosphorylation to the monophosphate form is a critical and often rate-limiting step. Subsequent phosphorylations yield the diphosphate and, ultimately, the active this compound 5'-triphosphate. The efficiency of this phosphorylation cascade can vary between different cell types and can influence the overall potency of the compound.

dot

Caption: Metabolic activation of this compound.

Inhibition of Viral RNA-Dependent RNA Polymerase

The active triphosphate form of this compound acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for the viral RNA-dependent RNA polymerase (RdRp). It binds to the active site of the polymerase and is incorporated into the growing viral RNA strand.

RNA Chain Termination

The defining feature of this compound's mechanism is its function as an obligate chain terminator. The replacement of the 3'-hydroxyl group with a fluorine atom makes the formation of the subsequent 3'-5' phosphodiester bond impossible. Once incorporated, the nascent RNA chain cannot be elongated, leading to the premature termination of viral RNA synthesis. This disruption of viral genome replication is the ultimate cause of the antiviral effect. It has been noted that this compound 5'-triphosphate directly interacts with the NS5B RdRp of HCV, leading to the suppression of viral RNA synthesis by preventing the further extension of the replicating viral RNA[1]. The inhibitory activity of the guanosine triphosphate analogue against HCV NS5B polymerase is considerably higher than its adenosine counterpart[1].

dot

Caption: Mechanism of RNA chain termination by 3'-dFG-TP.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the known activity and provides context based on related compounds. It is important to note that in a screening against Tick-Borne Encephalitis Virus (TBEV), this compound did not show a reduction in viral titers in infected cells, whereas the adenosine analogue showed significant activity[1][2].

| Compound | Target | Assay | Value | Cell Line | Reference |

| This compound | Tick-Borne Encephalitis Virus (TBEV) | Viral Titer Reduction | Inactive | PS cells | [1][2] |

| 3'-Deoxy-3'-fluoroadenosine | Tick-Borne Encephalitis Virus (TBEV) - Hypr strain | EC50 | 2.2 ± 0.6 μM | PS cells | [1] |

| 3'-Deoxy-3'-fluoroadenosine | Tick-Borne Encephalitis Virus (TBEV) - Neudoerfl strain | EC50 | 1.6 ± 0.3 μM | PS cells | [1] |

| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) - MR-766 strain | EC50 | 4.7 ± 1.3 μM | HBCA cells | [1] |

| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) - Paraiba_01 strain | EC50 | 4.5 ± 1.4 μM | HBCA cells | [1] |

| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (WNV) - Eg-101 strain | EC50 | 3.7 ± 1.2 μM | PS cells | [1] |

EC50: Half-maximal effective concentration. PS cells: Porcine kidney stable cells. HBCA cells: Human brain capillary endothelial cells.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound.

Synthesis of this compound

A chemo-enzymatic strategy has been reported for the synthesis of this compound. This method involves the stereoselective synthesis of 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, which is then converted to the final product by an enzymatic reaction using purine nucleoside phosphorylase.

A general synthetic method for 3'-alpha-fluoro-2',3'-dideoxyguanosine has been established starting from guanosine in a multi-step process with an overall yield of 27%[3].

Key Steps:

-

Chemical synthesis of a protected 3'-fluorinated ribose derivative.

-

Phosphorylation of the fluorinated ribose to yield the ribose-1-phosphate.

-

Enzymatic condensation of the 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate with guanine catalyzed by purine nucleoside phosphorylase.

-

Deprotection and purification of the final compound.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay is designed to measure the inhibitory effect of the triphosphate form of the nucleoside analogue on the activity of a viral RdRp, such as HCV NS5B.

Materials:

-

Recombinant viral RdRp (e.g., HCV NS5B)

-

RNA template/primer duplex

-

This compound 5'-triphosphate

-

Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-³²P]GTP) or fluorescently labeled.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template/primer, and the viral RdRp enzyme.

-

Add varying concentrations of this compound 5'-triphosphate or a vehicle control.

-

Initiate the reaction by adding the mixture of natural NTPs, including the labeled nucleotide.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA).

-

Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid) and collect on a filter membrane.

-

Quantify the incorporated radiolabel using a scintillation counter or the fluorescence using a plate reader.

-

Calculate the percent inhibition at each concentration of the inhibitor and determine the IC50 value.

dot

Caption: Workflow for an in vitro RdRp inhibition assay.

Cell-Based Antiviral Assay (HCV Replicon System)

This assay determines the antiviral activity of the compound in a cellular context using a cell line that harbors a subgenomic HCV replicon.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., expressing luciferase)

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.

-

After cell attachment, treat the cells with serial dilutions of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV replication.

-

In a parallel plate with non-replicon-containing cells, perform a cytotoxicity assay to determine the CC50.

-

Calculate the percent inhibition of viral replication and cell viability at each compound concentration.

-

Determine the EC50 (antiviral) and CC50 (cytotoxicity) values.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Host cell line (e.g., Huh-7)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include untreated and vehicle-only controls.

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Conclusion

This compound exemplifies the targeted approach of nucleoside analogue antiviral drug design. Its core mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent incorporation into the viral RNA chain leading to termination, is a well-established strategy for inhibiting viral replication. While its efficacy against HCV is promising, the lack of broad-spectrum activity observed in some studies underscores the specificity of viral polymerases and the challenges in developing pan-viral inhibitors. Further research to obtain detailed quantitative data on its activity against a wider range of viruses and to optimize its pharmacological properties will be crucial in determining its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel nucleoside analogues.

References

The Core Mechanism of 3'-Deoxy-3'-fluoroguanosine as an RNA Chain Terminator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog that functions as a potent RNA chain terminator, disrupting the process of transcription. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular processes. Understanding the function of this and similar compounds is crucial for the development of novel antiviral and anticancer therapeutics that target RNA polymerases.

The central mechanism of action for this compound lies in the modification of the ribose sugar at the 3' position. In natural ribonucleotides, the 3'-hydroxyl (-OH) group is essential for the formation of a phosphodiester bond with the 5'-triphosphate of the incoming nucleotide, a reaction catalyzed by RNA polymerase. In this compound, this crucial hydroxyl group is replaced by a fluorine atom. Once the triphosphate form of this analog, this compound-5'-triphosphate (3'-F-GTP), is incorporated into a growing RNA strand, the absence of the 3'-OH group makes it impossible for the RNA polymerase to add the next nucleotide, leading to the immediate cessation of RNA chain elongation.[1][2]

Data Presentation

The following tables summarize the available quantitative data for this compound and related 3'-modified nucleoside analogs. This data provides insights into their inhibitory potential against various RNA polymerases.

Table 1: Antiviral and Cytotoxic Activity of 3'-Deoxy-3'-fluoronucleosides

| Compound | Virus/Cell Line | Assay | Endpoint | Value |

| This compound | Tick-borne encephalitis virus (TBEV) | Cell Viability Assay | % Viability at 25 µM | 36.1%[1] |

| 3'-Deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | Cell Viability Assay | % Viability at 25 µM | 70.0%[1] |

| 3'-Deoxy-3'-flurouridine | Tick-borne encephalitis virus (TBEV) | Cell Viability Assay | % Viability at 25 µM | 35.8%[1] |

| 3'-Deoxy-3'-fluoroadenosine | Porcine stable kidney (PS) cells | Cytotoxicity Assay (LDH) | % Cell Death at 25 µM | 3.8 ± 0.1%[1] |

| 3'-Deoxy-3'-fluoroadenosine | Human brain capillary endothelial cells (HBCA) | Cytotoxicity Assay (LDH) | % Cell Death at 25 µM | 10.1 ± 0.2%[1] |

Note: The inhibitory activity of this compound 5'-triphosphate against HCV NS5B polymerase is noted to be considerably higher than its adenosine counterpart, though specific IC50 values were not provided in the searched literature.[1]

Table 2: Inhibition Constants (Ki) of 3'-Modified Nucleoside Triphosphates against E. coli RNA Polymerase

| Compound | Natural Substrate | Inhibition Type | Ki (µM) |

| 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl)adenine 5'-triphosphate | ATP | Linear Mixed | 33[3] |

| 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl)guanine 5'-triphosphate | GTP | Linear Mixed | 0.95[3] |

Note: These compounds are structurally similar to this compound, featuring a modification at the 3' position that prevents chain elongation. The data illustrates the potent inhibitory capacity of such analogs.

Experimental Protocols

In Vitro Transcription Assay for Determining RNA Chain Termination Efficiency

This protocol outlines a method to quantitatively assess the chain termination efficiency of this compound triphosphate (3'-F-GTP) using an in vitro transcription assay with a DNA template and a suitable RNA polymerase (e.g., T7 RNA polymerase or E. coli RNA polymerase).

1. Materials and Reagents:

-

Linear DNA template containing a promoter recognized by the chosen RNA polymerase (e.g., T7 promoter) and a downstream sequence for transcription.

-

Purified RNA Polymerase (e.g., T7 RNA Polymerase).

-

Ribonucleoside triphosphates (rNTPs): ATP, CTP, GTP, UTP (high purity).

-

This compound-5'-triphosphate (3'-F-GTP).

-

α-32P-UTP or other radiolabeled rNTP for transcript visualization.

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT).

-

RNase Inhibitor.

-

DNase I (RNase-free).

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7 M urea).

-

TBE Buffer (Tris-borate-EDTA).

-

Phosphor screen and imaging system.

2. Experimental Procedure:

-

Transcription Reaction Setup:

-

On ice, prepare a master mix containing the transcription buffer, RNase inhibitor, and the linear DNA template.

-

Prepare separate reaction tubes for the control and experimental conditions.

-

Control Reaction: Add the four standard rNTPs (ATP, CTP, GTP, UTP) at a final concentration of 0.5 mM each, along with α-32P-UTP.

-

Experimental Reaction: Add ATP, CTP, and UTP at 0.5 mM each, GTP at a concentration lower than the competing 3'-F-GTP (e.g., 0.1 mM), and varying concentrations of 3'-F-GTP (e.g., 0.1 mM, 0.5 mM, 1 mM). Also include α-32P-UTP.

-

-

Initiation of Transcription:

-

Add the RNA polymerase to each reaction tube to a final concentration of approximately 50 nM.

-

Gently mix and incubate the reactions at 37°C for 30-60 minutes.

-

-

Termination of Reaction:

-

Stop the reactions by adding an equal volume of Stop Solution.

-

-

DNase Treatment:

-

Add DNase I to each reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

-

Analysis of Transcripts:

-

Heat the samples at 95°C for 5 minutes to denature the RNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the dye fronts have migrated an appropriate distance to resolve the full-length and terminated transcripts.

-

-

Visualization and Quantification:

-

Expose the gel to a phosphor screen overnight.

-

Image the screen using a phosphor imager.

-

Quantify the band intensities for the full-length transcript and the terminated transcripts in each lane using densitometry software.

-

-

Calculation of Termination Efficiency:

-

Termination Efficiency (%) = [Intensity of Terminated Band / (Intensity of Terminated Band + Intensity of Full-Length Band)] x 100.

-

Mandatory Visualization

Caption: Mechanism of RNA chain termination by this compound.

Caption: Experimental workflow for assessing RNA chain termination.

References

- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Fluoro-3'-deoxyribonucleoside 5'-triphosphates: synthesis and use as terminators of RNA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis Pathways for 3'-Deoxy-3'-fluoroguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core initial synthesis pathways for 3'-Deoxy-3'-fluoroguanosine, a fluorinated nucleoside analogue of significant interest in medicinal chemistry. The document outlines three primary synthetic routes: a multi-step chemical synthesis from guanosine, a chemo-enzymatic approach, and a method proceeding through a thioanhydronucleoside intermediate. This guide is intended to furnish researchers and drug development professionals with the necessary information to understand and potentially replicate these synthetic strategies.

Introduction

This compound is a synthetic nucleoside analogue where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom. This modification can significantly alter the biological properties of the nucleoside, often leading to enhanced metabolic stability and potent antiviral or anticancer activities. The strategic incorporation of fluorine is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic profiles of parent molecules. This guide details the foundational synthetic methodologies for obtaining this important compound.

Core Synthesis Pathways

Three principal pathways for the initial synthesis of this compound have been established in the scientific literature. These can be broadly categorized as:

-

Chemical Synthesis from Guanosine: A divergent approach involving the direct chemical modification of the readily available starting material, guanosine.

-

Chemo-enzymatic Synthesis: A convergent strategy that combines chemical synthesis of a fluorinated sugar phosphate with an enzymatic coupling step.

-

Thioanhydronucleoside Intermediate Route: A pathway that utilizes a cyclic thioether intermediate to control the stereochemistry of the fluorination step.

The following sections provide detailed experimental protocols and quantitative data for each of these pathways.

Pathway 1: Multi-step Chemical Synthesis from Guanosine

This pathway describes a six-step synthesis of this compound starting from guanosine, with a reported overall yield of 27%.[1][2] The key transformation in this sequence is the nucleophilic fluorination of a protected guanosine derivative.

Experimental Protocol

Step 1: Protection of Guanosine

-

Objective: To protect the functional groups on the guanine base and the 5'-hydroxyl group of the ribose sugar to ensure regioselective fluorination at the 3' position.

-

Procedure: Detailed experimental procedures for the multi-step protection of guanosine are described in the literature. Typically, this involves the protection of the N2 and O6 positions of the guanine moiety and the 5'-hydroxyl group.

-

Quantitative Data: Specific reagents, solvents, reaction times, and yields for each protection step are outlined in the referenced literature.

Step 2-5: Intermediate Modifications

-

Objective: To carry out a series of chemical transformations to prepare the molecule for the fluorination reaction. This may involve the introduction of a suitable leaving group at the 3' position.

-

Procedure: These steps involve standard organic synthesis techniques.

-

Quantitative Data: The specific reaction conditions and yields for each of these intermediate steps are crucial for the overall success of the synthesis and are detailed in the primary literature.

Step 6: Fluorination and Deprotection

-

Objective: To introduce the fluorine atom at the 3' position and subsequently remove all protecting groups to yield the final product.

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this type of nucleophilic fluorination.[3]

-

Procedure: The protected guanosine derivative is treated with DAST in an appropriate aprotic solvent at a controlled temperature. Following the fluorination, a deprotection sequence is carried out to remove the protecting groups from the guanine base and the 5'-hydroxyl group.

-

Quantitative Data: The reaction conditions for the fluorination and deprotection steps, including reagent equivalents, temperature, reaction time, and purification methods, are critical for achieving the reported yield.

Summary of Quantitative Data for Pathway 1

| Step | Reaction | Key Reagents | Typical Yield |

| 1-5 | Protection and Intermediate Steps | Various | - |

| 6 | Fluorination and Deprotection | DAST, Deprotecting agents | - |

| Overall | Guanosine to this compound | 27% [1][2] |

Note: Detailed step-by-step yields are not available in the provided search results and would require access to the full-text articles.

Experimental Workflow for Pathway 1

Caption: Chemical Synthesis of this compound from Guanosine.

Pathway 2: Chemo-enzymatic Synthesis

This convergent pathway involves the chemical synthesis of a key intermediate, 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, followed by an enzymatic coupling with guanine catalyzed by purine nucleoside phosphorylase (PNP).[4]

Experimental Protocol

Part 1: Chemical Synthesis of 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate

-

Objective: To synthesize the fluorinated sugar phosphate donor required for the enzymatic reaction.

-

Starting Material: The synthesis is reported to start from a methyl glycoside.[4]

-

Procedure: The synthesis of this fluorinated sugar phosphate is described as "rather complicated" in the literature, implying a multi-step process.[4] This would likely involve the introduction of the fluorine atom onto the sugar ring, followed by phosphorylation at the anomeric position.

-

Quantitative Data: Detailed experimental procedures, including the number of steps, reagents, reaction conditions, and yields for the synthesis of this key intermediate, are essential and would be found in the primary research article.

Part 2: Enzymatic Glycosylation

-

Objective: To couple the chemically synthesized fluorinated sugar phosphate with guanine to form the target nucleoside.

-

Enzyme: Purine Nucleoside Phosphorylase (PNP).

-

Procedure: The reaction is carried out in a buffered aqueous solution containing 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate, guanine, and PNP. The enzyme catalyzes the formation of the N-glycosidic bond.

-

Quantitative Data: The yield for the enzymatic coupling step is reported to be approximately 63%.[4]

Summary of Quantitative Data for Pathway 2

| Step | Reaction | Key Reagents/Enzymes | Typical Yield |

| 1 | Synthesis of Fluorinated Sugar Phosphate | Various | - |

| 2 | Enzymatic Glycosylation | Guanine, PNP | ~63%[4] |

Note: The overall yield for this pathway is dependent on the efficiency of the multi-step synthesis of the fluorinated sugar phosphate.

Experimental Workflow for Pathway 2

Caption: Chemo-enzymatic Synthesis of this compound.

Pathway 3: Thioanhydronucleoside Intermediate Route

This synthetic approach utilizes an 8,2'-thioanhydronucleoside intermediate to achieve a 3'-α-selective fluorination, followed by desulfurization to yield the target 2',3'-dideoxy-3'-fluoroguanosine.[5]

Experimental Protocol

Step 1: Synthesis of 8,2'-Thioanhydronucleoside

-

Objective: To prepare the cyclic thioether intermediate from a suitable guanosine derivative.

-

Procedure: This involves the formation of a sulfur bridge between the C8 position of the guanine base and the C2' position of the ribose sugar.

Step 2: 3'-α-Selective Fluorination

-

Objective: To introduce the fluorine atom with high stereoselectivity at the 3' position.

-

Procedure: The 8,2'-thioanhydronucleoside is subjected to fluorination. This method is noted to avoid the use of explosive and expensive SF4-related fluorinating reagents.[5]

Step 3: Desulfurization

-

Objective: To remove the sulfur bridge to generate the 2',3'-dideoxyribose moiety.

-

Reagent: Raney Nickel is used for the desulfurization step.

-

Procedure: The 3'-α-fluoro-3'-deoxy-8,2'-thioanhydronucleoside is treated with Raney Ni in toluene.[5]

Summary of Quantitative Data for Pathway 3

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Thioanhydronucleoside Formation | - | - |

| 2 | 3'-α-Selective Fluorination | - | - |

| 3 | Desulfurization | Raney Ni | - |

Note: Specific yields for each step are not available in the provided search results.

Logical Relationship for Pathway 3

Caption: Synthesis via a Thioanhydronucleoside Intermediate.

Conclusion

This technical guide has detailed three distinct initial synthesis pathways for this compound. The choice of a particular pathway by researchers and drug development professionals will depend on factors such as the availability of starting materials, scalability, and the desired stereochemical outcome. The chemical synthesis from guanosine offers a divergent approach, while the chemo-enzymatic method provides a convergent and potentially highly selective route. The thioanhydronucleoside intermediate pathway presents an alternative strategy for controlling the stereochemistry of fluorination. Further investigation of the primary literature is recommended to obtain the complete and specific experimental details required for laboratory implementation.

References

3'-Deoxy-3'-fluoroguanosine: An Inquiry into its Antiviral Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The quest for potent, broad-spectrum antiviral agents is a cornerstone of modern medicinal chemistry and drug development. Nucleoside analogs, in particular, have a rich history of success, forming the backbone of many therapies for viral infections. Their ability to mimic natural nucleosides allows them to be incorporated into viral nucleic acids or to inhibit viral polymerases, thereby disrupting viral replication. Within this class of compounds, modifications to the sugar moiety have proven to be a fruitful strategy for enhancing antiviral activity and improving pharmacokinetic profiles. The introduction of a fluorine atom, owing to its unique electronic properties and small size, has been of particular interest. This whitepaper delves into the antiviral activity of one such molecule, 3'-Deoxy-3'-fluoroguanosine (3'-FdG), summarizing the available data, outlining experimental methodologies, and visualizing its theoretical mechanism of action.

Broad-Spectrum Antiviral Activity: A Comparative Analysis

Initial antiviral screening of a panel of fluoro-substituted nucleosides revealed a critical distinction in activity between the guanosine and adenosine analogs. While 3'-Deoxy-3'-fluoroadenosine demonstrated significant, low-micromolar antiviral effects against a range of flaviviruses, this compound, along with 3'-deoxy-3'-fluorouridine, did not exhibit a reduction in viral titers in cells infected with Tick-Borne Encephalitis Virus (TBEV).[1][2] This lack of activity for 3'-FdG in these particular assays is a key finding.

In contrast, its analog, 3'-Deoxy-3'-fluoroadenosine, has shown potent, broad-spectrum activity against several medically important flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[1][3][4] The effective concentrations (EC50) for 3'-Deoxy-3'-fluoroadenosine were in the low-micromolar range, highlighting its potential as a promising antiviral candidate.[1][3][4]

For clarity and direct comparison, the available quantitative data for both this compound and its active adenosine analog are presented below.

Table 1: In Vitro Antiviral Activity against Tick-Borne Encephalitis Virus (TBEV)

| Compound | Cell Line | Virus Strain | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| This compound | PS | Hypr | No significant reduction in viral titer | Not Reported | Not Applicable | [1][2] |

| 3'-Deoxy-3'-fluoroadenosine | PS | Hypr | 2.2 ± 0.6 | >25 | >11.4 | [1] |

| 3'-Deoxy-3'-fluoroadenosine | PS | Neudoerfl | 1.6 ± 0.3 | >25 | >15.6 | [1] |

| 3'-Deoxy-3'-fluoroadenosine | HBCA | Hypr | 3.1 ± 1.1 | >25 | >8.1 | [1] |

| 3'-Deoxy-3'-fluoroadenosine | HBCA | Neudoerfl | 4.5 ± 1.5 | >25 | >5.6 | [1] |

Table 2: Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine

| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |

| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (WNV) | PS | 1.1 ± 0.1 | >25 | >22.7 | [1] |

| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) | PS | 4.7 ± 1.5 | >25 | >5.3 | [1] |

Postulated Mechanism of Action

While direct mechanistic studies on this compound are limited due to its lack of observed antiviral activity, we can infer its intended mechanism based on the action of other nucleoside analogs. The primary mode of action for such compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp).

The proposed mechanism involves several key steps:

-

Cellular Uptake: The nucleoside analog is transported into the host cell.

-

Phosphorylation: Host cell kinases sequentially phosphorylate the nucleoside analog to its active triphosphate form.

-

Incorporation or Inhibition: The triphosphate analog is then recognized by the viral RdRp and can act as either a competitive inhibitor of the natural nucleotide or be incorporated into the growing viral RNA chain.

-

Chain Termination: Due to the modification at the 3' position of the ribose sugar (the presence of a fluorine atom instead of a hydroxyl group), the addition of the next nucleotide is blocked, leading to premature chain termination and the cessation of viral replication.

The following diagram illustrates this proposed signaling pathway.

References

- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3'-Deoxy-3'-fluoroguanosine and its Analogs: A Technical Guide on Antiviral Activity Against Flaviviruses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and re-emergence of flaviviruses such as Zika virus (ZIKV) and West Nile virus (WNV) underscore the urgent need for effective antiviral therapeutics. Nucleoside analogs represent a promising class of compounds due to their ability to interfere with viral replication. This technical guide provides a comprehensive overview of the antiviral activity of 3'-Deoxy-3'-fluoroguanosine and its analogs against flaviviruses. While initial interest may lie in the guanosine derivative, current research overwhelmingly points towards the adenosine analog, 3'-Deoxy-3'-fluoroadenosine, as the significantly more potent inhibitor within this specific chemical class. This document will summarize the available quantitative data, detail experimental protocols, and visualize the proposed mechanisms of action.

Introduction: The Flavivirus Threat and Nucleoside Analogs

Flaviviruses are a genus of single-stranded RNA viruses that include significant human pathogens like Zika virus, West Nile virus, Dengue virus, and Yellow fever virus[1][2]. These viruses share a similar genomic organization and replication strategy, making them potential targets for broad-spectrum antiviral drugs. A key enzyme in their replication cycle is the RNA-dependent RNA polymerase (RdRp), which is essential for viral genome synthesis.

Nucleoside analogs are synthetic compounds that mimic natural nucleosides. Upon phosphorylation to their triphosphate form, they can be incorporated into the growing viral RNA chain by the viral RdRp. The modification at the 3' position of the ribose sugar, in this case, the substitution of a hydroxyl group with fluorine, acts as a chain terminator, halting viral RNA synthesis[3][4].

Antiviral Activity of 3'-Deoxy-3'-fluoro Nucleoside Analogs

This compound: Limited Efficacy

Current research indicates a lack of significant antiviral activity of this compound against flaviviruses. One study explicitly demonstrated that this compound did not reduce the viral titers of Tick-borne encephalitis virus (TBEV), another medically important flavivirus, in infected cells[3]. The absence of substantial data on its activity against Zika and West Nile viruses in published literature suggests that it is not a promising candidate for further development against these pathogens.

3'-Deoxy-3'-fluoroadenosine: A Potent Alternative

In contrast to its guanosine counterpart, 3'-Deoxy-3'-fluoroadenosine has demonstrated potent, low-micromolar antiviral activity against a range of flaviviruses, including Zika virus and West Nile virus[3][5][6]. This makes it a valuable lead compound for the development of broad-spectrum anti-flaviviral drugs.

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro antiviral activity and cytotoxicity of 3'-Deoxy-3'-fluoroadenosine against Zika virus and West Nile virus in various cell lines.

Table 1: Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine against Zika Virus (ZIKV)

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| MR-766 | PS | 1.1 ± 0.1 | >25 | >22.7 | [3] |

| Paraiba_01 | PS | 1.4 ± 0.2 | >25 | >17.9 | [3] |

| MR-766 | HBCA | 4.7 ± 1.3 | >25 | >5.3 | [3] |

| Paraiba_01 | HBCA | 4.5 ± 1.4 | >25 | >5.6 | [3] |

Table 2: Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine against West Nile Virus (WNV)

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Eg-101 | PS | 3.7 ± 1.2 | >25 | >6.8 | [3] |

| 13-104 | PS | 4.7 ± 1.5 | >25 | >5.3 | [3] |

| Eg-101 | HBCA | 4.3 ± 0.3 | >25 | >5.8 | [3] |

| 13-104 | HBCA | 4.3 ± 0.6 | >25 | >5.8 | [3] |

Cell Line Key:

-

PS: Porcine kidney stable cells

-

HBCA: Human brain capillary endothelial cells

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines the methodology used to determine the 50% effective concentration (EC50) of the compound.

Caption: Workflow for determining the antiviral efficacy of a compound using a plaque reduction assay.

Detailed Steps:

-

Cell Seeding: Host cells (e.g., PS or HBCA) are seeded into multi-well plates and incubated for 24 hours to allow for the formation of a confluent monolayer.

-

Compound Pre-treatment: The cell monolayers are then pre-treated with various concentrations of 3'-Deoxy-3'-fluoroadenosine for 24 hours.

-

Viral Infection: Following pre-treatment, the cells are infected with the respective flavivirus (Zika or West Nile virus) at a multiplicity of infection (MOI) of 0.1.

-

Incubation: The infected cells are incubated in the presence of the compound for a period of 48 to 72 hours.

-

Viral Titer Determination: After the incubation period, the culture supernatants are collected, and the viral titers are determined using a standard plaque assay on a susceptible cell line, such as Vero cells.

-

EC50 Calculation: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral plaque formation by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the compound.

Caption: Workflow for assessing the cytotoxicity of a compound.

Detailed Steps:

-

Cell Seeding: Host cells are seeded in multi-well plates.

-

Compound Addition: Serial dilutions of 3'-Deoxy-3'-fluoroadenosine are added to the cells.

-

Incubation: The cells are incubated with the compound for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo).

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% and is calculated from the resulting dose-response curves.

Mechanism of Action

The proposed mechanism of action for 3'-Deoxy-3'-fluoroadenosine against flaviviruses is through the termination of viral RNA synthesis.

Caption: Proposed mechanism of action for 3'-Deoxy-3'-fluoroadenosine.

Detailed Steps:

-

Cellular Uptake and Phosphorylation: 3'-Deoxy-3'-fluoroadenosine enters the host cell and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, 3'-Deoxy-3'-fluoroadenosine triphosphate (3'-dF-ATP).

-

Incorporation by Viral RdRp: The viral RNA-dependent RNA polymerase (RdRp) recognizes 3'-dF-ATP as a substrate and incorporates it into the newly synthesizing viral RNA strand.

-

Chain Termination: Due to the absence of a hydroxyl group at the 3' position of the ribose sugar (replaced by fluorine), the addition of the next nucleotide is blocked. This results in the premature termination of the growing RNA chain, thereby inhibiting viral replication.

Conclusion and Future Directions

While this compound has not shown promise as an anti-flaviviral agent, its adenosine analog, 3'-Deoxy-3'-fluoroadenosine, has emerged as a potent and broad-spectrum inhibitor of flaviviruses, including Zika and West Nile viruses. Its low-micromolar efficacy and favorable selectivity index in vitro make it an attractive candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its antiviral activity and mitigate the risk of resistance. The detailed experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug developers working towards novel therapies for these significant global health threats.

References

- 1. mdpi.com [mdpi.com]

- 2. The Compound SBI-0090799 Inhibits Zika Virus Infection by Blocking De Novo Formation of the Membranous Replication Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Inhibition of Hepatitis C Virus NS5B Polymerase by 3'-Deoxy-3'-Fluoroguanosine 5'-Triphosphate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a cornerstone of the viral replication machinery and a validated target for direct-acting antiviral (DAA) agents. Nucleoside/nucleotide inhibitors (NIs) that target the NS5B active site represent a critical class of therapeutics, prized for their pan-genotypic activity and high barrier to resistance. This document provides a detailed technical overview of the mechanism, potency, and experimental evaluation of 3'-deoxy-3'-fluoroguanosine 5'-triphosphate as an inhibitor of HCV NS5B polymerase. This compound functions as an obligate chain terminator, effectively halting viral RNA synthesis. While specific kinetic constants for this particular analog are not widely published, data from related guanosine and 3'-deoxy analogs provide a strong rationale for its inhibitory action.

Mechanism of Action

This compound 5'-triphosphate is the activated, pharmacologically relevant form of its parent nucleoside. Following its intracellular phosphorylation, it acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand by the NS5B polymerase.

The core inhibitory mechanism is obligate chain termination . The NS5B polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming nucleotide. This compound lacks this essential 3'-hydroxyl group on its sugar moiety. Once the NS5B polymerase incorporates the analog into the RNA strand, the absence of the 3'-OH prevents the subsequent addition of the next nucleotide, leading to the immediate and irreversible cessation of RNA elongation.[1] This direct disruption of viral genome replication ultimately suppresses viral propagation.[2]

Caption: Mechanism of NS5B inhibition by chain termination.

Quantitative Analysis of Inhibitory Activity

Precise IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values for this compound 5'-triphosphate are not prominently available in the reviewed literature. However, studies on closely related 3'-deoxy nucleoside triphosphates and other guanosine analogs provide strong evidence of its potent activity. It has been noted that 3′-deoxy-3′-fluoroguanosine 5′-triphosphate has considerably higher potency against HCV NS5B polymerase than its adenosine counterpart.[2] Furthermore, studies by Shim et al. (2003) on 3'-deoxy NTPs reported apparent affinity ratios (Kᵢ/Kₘ) ranging from 2 to 25, indicating that these analogs are effective competitive substrates.[3]

For context, the antiviral activity of a related prodrug is presented below. Prodrugs are often used to enhance the intracellular delivery and subsequent phosphorylation of the parent nucleoside to its active triphosphate form.

| Compound | HCV Genotype | Assay System | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in Huh-7 cells) |

| 2′,3′-dideoxy-2′-α-fluoro-2′-β-C-methyl-6-methoxy guanosine phosphoramidate prodrug | 1a | Replicon Assay | 0.81 | >100 µM |

| 1b | Replicon Assay | 0.58 | >100 µM | |

| 2a | Replicon Assay | 0.39 - 1.1 | >100 µM | |

| 1b S282T | Replicon Assay | 0.39 - 1.1 | >100 µM |

Data sourced from a study on a novel guanosine phosphoramidate prodrug.[4]

Experimental Protocols

The evaluation of NS5B inhibitors involves two primary methodologies: biochemical assays using purified enzyme and cell-based assays using HCV replicon systems.

NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified, recombinant NS5B.

Objective: To determine the IC₅₀ value of this compound 5'-triphosphate against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein (e.g., C-terminally truncated for solubility).

-

RNA template/primer, such as poly(A)/oligo(U).

-

Radionuclide-labeled UTP (e.g., [³H]UTP) or a fluorescence-based detection system.

-

Natural ribonucleotides (ATP, CTP, GTP, UTP).

-

Inhibitor: this compound 5'-triphosphate.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin.

-

Stop Solution: 100 mM EDTA.

-

Scintillation fluid or fluorescence reader.

Methodology:

-

Reaction Preparation: Reactions are set up in 96-well plates. Each reaction well contains the assay buffer, a defined concentration of RNA template/primer (e.g., 10 µg/ml poly(A), 250 nM oligo(U₁₂)), and unlabeled ATP, CTP, and GTP.

-

Inhibitor Addition: The inhibitor, this compound 5'-triphosphate, is added in a series of dilutions to different wells to generate a dose-response curve. A DMSO control (no inhibitor) is included.

-

Enzyme Addition: The reaction is initiated by adding a pre-determined concentration of purified NS5B enzyme (e.g., 2-10 nM).

-

Initiation & Elongation: Immediately after enzyme addition, the labeled nucleotide (e.g., 0.5 µCi of [³H]UTP) is added. The plates are incubated at 30°C for 2 hours to allow RNA synthesis.

-

Termination: The reaction is stopped by adding the EDTA stop solution.

-

Quantification: The newly synthesized, radiolabeled RNA is captured (e.g., via filtration and precipitation) and the amount of incorporated radionuclide is quantified using a scintillation counter. For non-radioactive methods, a specific capture and detection step is employed.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for a standard HCV NS5B RdRp assay.

Cell-Based HCV Replicon Assay

This assay measures the antiviral activity of the parent nucleoside (this compound) in a cellular environment, which accounts for cell permeability, metabolic activation to the triphosphate, and potential cytotoxicity.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of the parent nucleoside in inhibiting HCV RNA replication.

Materials:

-

Huh-7 (human hepatoma) cells stably expressing an HCV subgenomic replicon.

-

The replicon typically contains a reporter gene (e.g., Luciferase or GFP) for easy quantification of replication levels.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Test compound: this compound.

-

Luciferase assay reagent or fluorescence microscope/plate reader.

-

Cell viability assay reagent (e.g., CellTiter-Glo®).

Methodology:

-

Cell Plating: Huh-7 replicon cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/well) and incubated overnight.

-

Compound Treatment: The parent nucleoside is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

-

Quantification of HCV Replication: The cells are lysed, and the reporter gene activity is measured. For a luciferase reporter, the substrate is added, and luminescence is read on a plate reader. This signal is directly proportional to the level of HCV RNA replication.

-

Cytotoxicity Assessment: In parallel plates, a cell viability assay is performed using the same compound concentrations to determine the CC₅₀ (50% cytotoxic concentration).

-

Data Analysis: The EC₅₀ is calculated from the dose-response curve of the reporter signal. The Selectivity Index (SI = CC₅₀ / EC₅₀) is determined to assess the therapeutic window of the compound.

Metabolic Activation Pathway

For nucleoside analogs to be active, they must be converted intracellularly to their 5'-triphosphate form. This multi-step phosphorylation is catalyzed by host cellular kinases. Bypassing the initial, often rate-limiting, monophosphorylation step is the primary motivation for developing nucleotide prodrugs (e.g., ProTide technology).

Caption: Anabolic pathway of this compound.

Conclusion

This compound 5'-triphosphate is a potent and specific inhibitor of the HCV NS5B polymerase. Its mechanism as an obligate chain terminator is well-established and represents a highly effective strategy for halting viral replication. While detailed kinetic data for this specific molecule require further investigation, the collective evidence from related guanosine and 3'-deoxy analogs strongly supports its potential as an anti-HCV agent. The experimental protocols outlined herein provide a robust framework for the continued evaluation of this and other novel nucleoside inhibitors in the drug discovery pipeline.

References

- 1. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of hepatitis C viral RNA-dependent RNA polymerase by α-P-boranophosphate nucleotides: exploring a potential strategy for mechanism-based HCV drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-HCV Activity of a Novel 2′,3′-Dideoxy-2′-α-fluoro-2′-β-C-methyl Guanosine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug-Active Metabolite Relationship of Lagociclovir and 3'-Fluoro-2',3'-dideoxyguanosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between the antiviral prodrug Lagociclovir and its active metabolite, 3'-fluoro-2',3'-dideoxyguanosine (FddG). It details their mechanism of action, antiviral activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), and the experimental protocols used for their evaluation.

Core Relationship: A Prodrug Strategy for Enhanced Bioavailability

Lagociclovir is a prodrug of the potent antiviral nucleoside analog 3'-fluoro-2',3'-dideoxyguanosine. This prodrug approach is a common strategy in drug development to improve the oral bioavailability and pharmacokinetic profile of a pharmacologically active compound. After administration, Lagociclovir is metabolized in the body to release the active antiviral agent, 3'-fluoro-2',3'-dideoxyguanosine.

Mechanism of Antiviral Action

The antiviral activity of this chemical family stems from the action of the triphosphate form of 3'-fluoro-2',3'-dideoxyguanosine (FddG-TP).

Cellular Uptake and Phosphorylation

Following its release from Lagociclovir, 3'-fluoro-2',3'-dideoxyguanosine enters host cells. Inside the cell, it undergoes sequential phosphorylation by cellular kinases to its monophosphate (FddG-MP), diphosphate (FddG-DP), and finally to the active triphosphate (FddG-TP) form.

Inhibition of Viral Polymerase

FddG-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV). Upon incorporation into the growing viral DNA chain, the 3'-fluoro modification prevents the formation of the next 3'-5' phosphodiester bond, leading to premature chain termination and halting viral replication.[1]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of 3'-fluoro-2',3'-dideoxyguanosine have been evaluated in various in vitro studies. The following tables summarize the available quantitative data. Data for Lagociclovir is limited as it is the prodrug, and in vitro assays typically focus on the active metabolite.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 3'-fluoro-2',3'-dideoxyguanosine (FLG) | DHBV | Transfected Cell Line | 0.7 | [1] |

| 3'-fluoro-2',3'-dideoxyguanosine (FLG) | DHBV | Primary Duck Hepatocytes | 0.4 | [1] |

| 3'-fluoro-2',3'-dideoxyguanosine triphosphate (FLG-TP) | DHBV DNA Polymerase | - | 0.1 | [1] |

| 3'-fluoro-2',3'-dideoxyguanosine triphosphate (FLG-TP) | HBV DNA Polymerase | - | 0.05 | [1] |

| 2',3'-dideoxyguanosine | HIV | H-9 and MT-2 cells | 0.1 - 1.0 | [2] |

Table 1: Antiviral Activity (EC50/IC50) of 3'-fluoro-2',3'-dideoxyguanosine and related compounds.

| Compound | Cell Line | CC50 (µM) | Reference |

| Data Not Available | - | - | - |

Table 2: Cytotoxicity (CC50) of 3'-fluoro-2',3'-dideoxyguanosine. (Note: Specific CC50 values for 3'-fluoro-2',3'-dideoxyguanosine were not available in the searched literature.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nucleoside analogs like 3'-fluoro-2',3'-dideoxyguanosine.

In Vitro Anti-HBV Activity Assay (EC50 Determination)

This protocol outlines the determination of the 50% effective concentration (EC50) of an antiviral compound against HBV using a stable HBV-expressing cell line, such as HepG2.2.15.[3]

Materials:

-

HepG2.2.15 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, antibiotics, and G418)

-

Test compound (3'-fluoro-2',3'-dideoxyguanosine)

-

96-well cell culture plates

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density (e.g., 2 x 104 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include untreated virus control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 6-9 days), changing the medium with fresh compound every 2-3 days.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

HBV DNA Quantification: Extract viral DNA from the supernatants and quantify the amount of HBV DNA using a validated qPCR assay.

-

Data Analysis: Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-HIV Reverse Transcriptase Assay

This protocol describes a method to determine the inhibitory activity of the triphosphate form of a nucleoside analog against HIV-1 reverse transcriptase (RT).[4]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template-primer (e.g., poly(A)•oligo(dT))

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

Test compound in triphosphate form (FddG-TP)

-

Reaction buffer

-

Detection system (e.g., colorimetric or radioactive)

Procedure:

-

Reaction Setup: In a microplate well, combine the reaction buffer, template-primer, and a mixture of dNTPs.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (FddG-TP) to the wells. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.

-

Detection: Quantify the amount of newly synthesized DNA using a suitable detection method. For example, a colorimetric assay can measure the incorporation of a labeled nucleotide (e.g., DIG-dUTP) which is then detected with an anti-DIG antibody conjugated to an enzyme.

-

Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration compared to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

The MTT assay is a common method to assess the cytotoxicity of a compound on host cells.[3]

Materials:

-

HepG2 cells (or other relevant cell line)

-

Complete culture medium

-

Test compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the antiviral assay. Include untreated cell controls.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-